2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide
Description
Properties
IUPAC Name |
2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10(2)14(19)17-11-6-7-12-13(8-11)21-9-16(3,4)15(20)18(12)5/h6-8,10H,9H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYYXYHLXXTSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amide Substituents
a. 2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (BG17141)
- Molecular Formula : C₂₀H₁₉F₃N₂O₃
- Molecular Weight : 392.3717 g/mol
- Key Differences: Replaces the 2-methylpropanamide group with a 2-(trifluoromethyl)benzamide substituent. Higher molecular weight (Δ ≈ 102 g/mol) due to fluorine atoms and extended aromatic system.
- Commercial Availability : Available in 1–100 mg quantities (purity: 90%) at prices ranging from $523 to $1,656 per unit .
b. Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)-phenyl]propanamide)
- Molecular Formula : C₁₁H₁₁F₃N₂O₃
- Molecular Weight : 276.21 g/mol
- Key Differences :
Heterocyclic Analogues with Varying Cores
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (Compound 8b)
- Molecular Formula : C₂₉H₃₄N₄O₃
- Molecular Weight : 487.2710 g/mol
- Key Differences: Replaces the benzoxazepin core with a pyrimidinyl-benzyl system. Features a cyclohexylamino group and methoxypyrimidine, enhancing steric bulk and hydrogen-bonding capacity. Demonstrated high synthetic yield (82%) and stability (m.p. 174°C) in NMR studies .
Comparative Analysis Table
Key Research Findings and Implications
Structural Flexibility : The benzoxazepin core in the target compound allows conformational adaptability, as inferred from crystallographic methods like SHELX and ring-puckering analyses . This contrasts with rigid pyrimidinyl-benzyl systems (e.g., Compound 8b).
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in BG17141 increases metabolic stability and binding affinity compared to the target compound’s methylpropanamide .
- Amide Variations : Propanamide derivatives (target compound, flutamide) exhibit simpler synthesis routes, while benzamide analogues (BG17141) require more complex coupling steps .
Pharmacological Potential: While flutamide’s nitro and trifluoromethyl groups confer receptor antagonism , the target compound’s benzoxazepin core may target neurological or anti-inflammatory pathways, though specific data are lacking.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoxazepine core. This structural motif is often associated with various biological activities due to its ability to interact with multiple biological targets.
Biological Activity
1. Antimicrobial Activity
Compounds similar to those containing benzoxazepine rings have exhibited notable antimicrobial properties. Research indicates that derivatives can be effective against a range of bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways.
2. Anticancer Properties
Benzoxazepine derivatives have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
3. Neuroprotective Effects
Some studies suggest that benzoxazepine compounds may possess neuroprotective properties. They might help in mitigating oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer’s disease.
4. Insecticidal Activity
Research into similar compounds has shown promising insecticidal properties. For instance, certain derivatives have been synthesized to enhance their efficacy against agricultural pests by targeting their nervous systems or metabolic processes.
Case Studies
While specific case studies on the compound itself are lacking, the following examples illustrate the general trends observed with related compounds:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of benzoxazepine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains.
- Anticancer Research : Another investigation focused on a related benzoxazepine compound that induced apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway, showing a dose-dependent response with IC50 values around 10 µM.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 8 µg/mL |
| Compound B | Anticancer | MCF-7 (breast cancer) | 10 µM |
| Compound C | Insecticidal | Oncopeltus fasciatus | 7.5 µg/cm² |
| Compound D | Neuroprotective | Neuronal cell line | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
